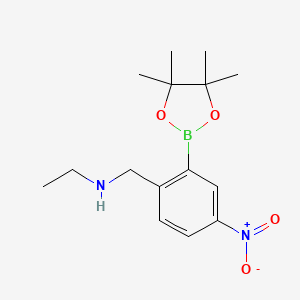

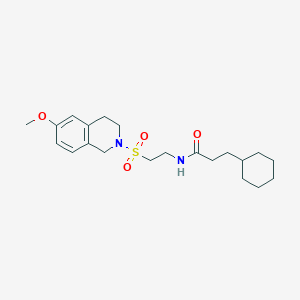

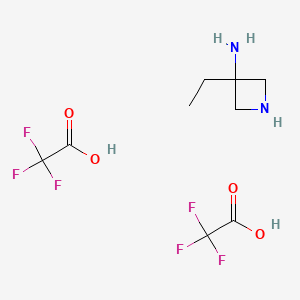

![molecular formula C15H8ClFN4 B2990561 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-03-8](/img/structure/B2990561.png)

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoloquinazolines are a class of compounds that have been studied for their potential applications in various fields . They are known to be part of a larger group of chemicals with a wide range of biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized triazoloquinazolines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” are not available, similar compounds have been synthesized via reactions of dibenzoylacetylene and triazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, some compounds have been described as yellow solids with specific melting points and NMR spectra .Wissenschaftliche Forschungsanwendungen

Anticancer Research

This compound has been explored for its potential anticancer properties. The triazoloquinazoline scaffold is known to interact with various cellular targets that are crucial in cancer cell proliferation and survival. Studies have indicated that derivatives of triazoloquinazoline can inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells .

Antimicrobial Activity

The structural features of 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline allow it to act as a potent antimicrobial agent. Its ability to interfere with bacterial DNA synthesis makes it a candidate for developing new antibiotics, especially against drug-resistant strains .

Antiviral Applications

Research has suggested that triazoloquinazoline derivatives exhibit antiviral activities. They can be designed to target viral enzymes or proteins, thereby inhibiting the replication of viruses. This area of application is particularly relevant in the search for treatments against emerging viral infections .

Enzyme Inhibition

Enzymes like phosphodiesterases and kinases can be inhibited by triazoloquinazoline compounds. This inhibition is crucial for regulating various physiological processes, including inflammation and neurotransmission, which has implications in treating diseases like Alzheimer’s and Parkinson’s .

Neuropharmacology

Due to its potential effects on central nervous system enzymes, 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline is being studied for its neuropharmacological applications. It may contribute to the development of drugs for neurodegenerative diseases and mental disorders .

Cardiovascular Research

The compound’s influence on vascular smooth muscle cells and its potential to modulate blood pressure make it a subject of interest in cardiovascular research. It could lead to new therapeutic agents for hypertension and other cardiovascular conditions .

Molecular Docking Studies

In silico molecular docking studies utilize 5-Chloro-3-(2-fluorophenyl)-triazoloquinazoline to predict its binding affinities towards various biological targets. This helps in understanding its mechanism of action and optimizing its structure for enhanced activity .

Chemical Synthesis and Drug Design

The compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for the addition of various functional groups, making it a valuable building block in medicinal chemistry for drug design and discovery .

Eigenschaften

IUPAC Name |

5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN4/c16-15-18-12-8-4-2-6-10(12)14-20-19-13(21(14)15)9-5-1-3-7-11(9)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQHUOULTHKPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

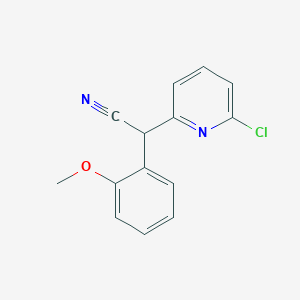

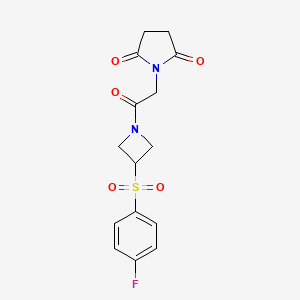

![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

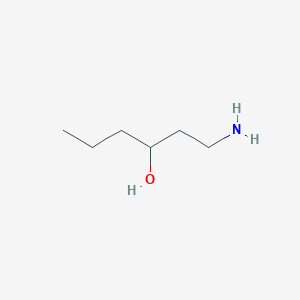

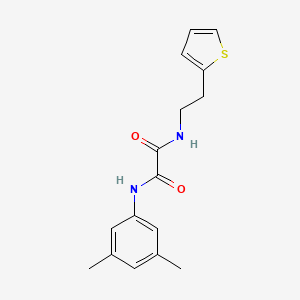

![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)

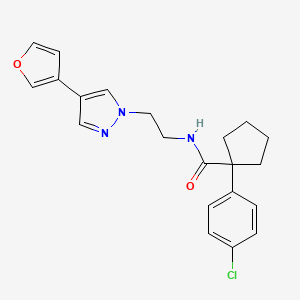

![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)

![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)

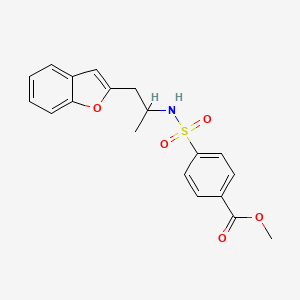

![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)